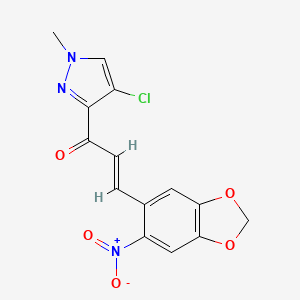
(2E)-1-(4-chloro-1-methyl-1H-pyrazol-3-yl)-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-3-(6-NITRO-1,3-BENZODIOXOL-5-YL)-2-PROPEN-1-ONE is an organic compound that features a pyrazole ring and a benzodioxole ring connected by a propenone linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-3-(6-NITRO-1,3-BENZODIOXOL-5-YL)-2-PROPEN-1-ONE typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Formation of the benzodioxole ring: This can be synthesized from catechol derivatives through cyclization reactions.
Coupling of the two rings: The final step involves the condensation of the pyrazole and benzodioxole derivatives with an appropriate aldehyde or ketone under basic conditions to form the propenone linker.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-3-(6-NITRO-1,3-BENZODIOXOL-5-YL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (E)-1-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-3-(6-NITRO-1,3-BENZODIOXOL-5-YL)-2-PROPEN-1-ONE depends on its specific application. For instance, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-(4-Chloro-1-methyl-1H-pyrazol-3-yl)-3-(4-nitrophenyl)-2-propen-1-one
- (E)-1-(4-Chloro-1-methyl-1H-pyrazol-3-yl)-3-(3,4-dimethoxyphenyl)-2-propen-1-one
Uniqueness
(E)-1-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-3-(6-NITRO-1,3-BENZODIOXOL-5-YL)-2-PROPEN-1-ONE is unique due to the presence of both a pyrazole and benzodioxole ring, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C14H10ClN3O5 |
|---|---|
Molecular Weight |
335.70 g/mol |
IUPAC Name |
(E)-1-(4-chloro-1-methylpyrazol-3-yl)-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-en-1-one |
InChI |
InChI=1S/C14H10ClN3O5/c1-17-6-9(15)14(16-17)11(19)3-2-8-4-12-13(23-7-22-12)5-10(8)18(20)21/h2-6H,7H2,1H3/b3-2+ |
InChI Key |
INWQYLXUURZHGR-NSCUHMNNSA-N |
Isomeric SMILES |
CN1C=C(C(=N1)C(=O)/C=C/C2=CC3=C(C=C2[N+](=O)[O-])OCO3)Cl |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)C=CC2=CC3=C(C=C2[N+](=O)[O-])OCO3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















